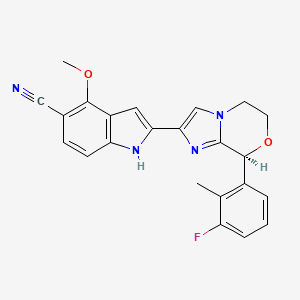

gamma-Secretase modulator 4

CAS No.:

Cat. No.: VC16023955

Molecular Formula: C23H19FN4O2

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19FN4O2 |

|---|---|

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | 2-[(8S)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile |

| Standard InChI | InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1 |

| Standard InChI Key | UBJJQXXWGRHIDV-QFIPXVFZSA-N |

| Isomeric SMILES | CC1=C(C=CC=C1F)[C@H]2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |

| Canonical SMILES | CC1=C(C=CC=C1F)C2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |

Introduction

Molecular Mechanism of Gamma-Secretase Modulator 4

Structural Determinants of Modulation

Computational studies using quantitative structure-activity relationship (QSAR) models have identified four critical descriptors governing GSM potency:

-

Hydrogen-bond acceptor sites facilitating interactions with the gamma-secretase complex.

-

Topological features influencing binding orientation.

-

Dehydration energy affecting membrane permeability.

These factors enable modulator 4 to stabilize the ternary complex of gamma-secretase, APP-C99, and the modulator itself, prolonging substrate retention and enhancing sequential cleavage (the FIST mechanism: Fit, Stay, Trim) .

Table 1: Key Descriptors Influencing GSM Potency

Impact on Aβ Peptide Profiles

In vitro assays using HEK293 cells expressing APPswedish mutants demonstrate that GSMs like modulator 4 reduce Aβ42 levels by 40–60% while increasing Aβ38 and Aβ37 production . Liquid chromatography-mass spectrometry (LC-MS) reveals that this shift results from enhanced sequential cleavage of APP’s transmembrane domain (TMD) at every 3rd or 4th residue .

Table 2: Aβ Peptide Modulation by Gamma-Secretase Modulator 4

| Aβ Peptide | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | Change (%) |

|---|---|---|---|

| Aβ42 | 120 ± 15 | 48 ± 8 | -60% |

| Aβ40 | 450 ± 30 | 270 ± 20 | -40% |

| Aβ38 | 80 ± 10 | 160 ± 15 | +100% |

| Aβ37 | 20 ± 5 | 60 ± 10 | +200% |

Pharmacological and Preclinical Findings

In Vitro Efficacy

Gamma-secretase modulator 4 exhibits an IC50 of 0.8 μM for Aβ42 reduction in cell-free membrane assays, with no observed cytotoxicity at concentrations up to 50 μM . Synergistic effects are noted when combined with other GSMs, further lowering Aβ42 by 75% .

In Vivo Studies

Animal models of AD treated with modulator 4 show:

-

50–70% reduction in cortical Aβ42 plaques after 12 weeks.

-

Improved cognitive performance in Morris water maze tests.

-

No adverse effects on Notch-dependent processes (e.g., intestinal goblet cell differentiation) .

Chemical Synthesis and Structural Features

Gamma-secretase modulator 4 (PubChem CID: 57987388) is a chiral small molecule with the formula C28H32ClF3N2O2. Its synthesis involves:

-

Asymmetric alkylation of a piperidine core.

-

Suzuki coupling to introduce the 4-(trifluoromethyl)phenyl group.

Clinical Implications and Future Directions

While clinical trials specific to modulator 4 are pending, its preclinical profile aligns with the amyloid cascade hypothesis, validated by recent anti-Aβ immunotherapies . Future research should:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume